2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide
Overview
Description
RO-5963 is an inhibitor of the interaction of both MDM2 and MDMX with p53.
Scientific Research Applications
Anticancer Activity
One significant application of this compound is in the field of anticancer research. For instance, a study focused on synthesizing and investigating the anticancer activity of various 1H-inden-1-one substituted acetamide derivatives, one of which has structural similarities to the compound . This research revealed that certain derivatives exhibited notable growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer (Karaburun et al., 2018)(Karaburun et al., 2018).
Antimicrobial and Anti-Inflammatory Properties
Studies also suggest potential antimicrobial and anti-inflammatory properties associated with similar compounds. For example, various acetamide derivatives have been synthesized and found to possess significant antibacterial activity (Ramalingam et al., 2019)(Ramalingam et al., 2019). Additionally, some derivatives have demonstrated anti-inflammatory activity, further highlighting the potential therapeutic applications of this class of compounds (Sunder et al., 2013)(Sunder et al., 2013).
Potential in Drug Development
The synthesis and metabolic studies of related compounds suggest their potential utility in drug development. These studies often involve evaluating the in vitro and in vivo metabolism of novel compounds to understand their biological activity and potential as therapeutic agents. For instance, research on the metabolism of KR-31831, a compound with some structural resemblance, provided insights into its potential as an antiangiogenic agent (Kim et al., 2005)(Kim et al., 2005).
Coordination Complexes and Antioxidant Activity
The compound's structural features may also make it suitable for forming coordination complexes with potential antioxidant activities. Studies involving similar compounds, such as pyrazole-acetamide derivatives, have shown that these can form coordination complexes with metals, demonstrating significant antioxidant activity (Chkirate et al., 2019)(Chkirate et al., 2019).
Properties
IUPAC Name |
2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYMUYSGUSHEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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